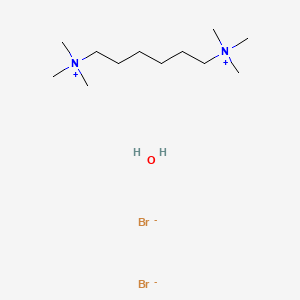
Hexamethonium bromide hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethonium bromide hydrate is a chemical compound known for its role as a non-depolarizing neuromuscular junction blocker. It acts as an antagonist at pre-ganglionic nicotinic acetylcholine receptors. Historically, it was used to treat hypertension by inhibiting sympathetic nervous system activity, but it is no longer clinically used .
Méthodes De Préparation
Hexamethonium bromide hydrate can be synthesized through the reaction of hexamethylene diamine with trimethylamine in the presence of hydrobromic acid. The reaction typically involves heating the mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring purity and consistency of the compound.
Analyse Des Réactions Chimiques
Hexamethonium bromide hydrate primarily undergoes substitution reactions due to the presence of bromide ions. Common reagents used in these reactions include various nucleophiles that can replace the bromide ions. The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with sodium hydroxide can lead to the formation of hexamethonium hydroxide .
Applications De Recherche Scientifique
Hexamethonium bromide hydrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool to study the function of nicotinic acetylcholine receptors in various biological systems.
Medicine: Although no longer used clinically, it is employed in research to understand the mechanisms of hypertension and other cardiovascular conditions.
Mécanisme D'action
Hexamethonium bromide hydrate exerts its effects by blocking nicotinic acetylcholine receptors at autonomic ganglia. This inhibition prevents the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems. The compound primarily acts by blocking the ion pore of the receptor, rather than competing with acetylcholine for the binding site .
Comparaison Avec Des Composés Similaires
Hexamethonium bromide hydrate can be compared with other ganglionic blockers such as decamethonium bromide and mecamylamine hydrochloride. Unlike this compound, decamethonium bromide is a depolarizing neuromuscular blocker, while mecamylamine hydrochloride is a non-selective ganglionic blocker that can cross the blood-brain barrier more readily .
Similar Compounds
- Decamethonium bromide
- Mecamylamine hydrochloride
- Trimethaphan camsylate
This compound is unique in its specific action on pre-ganglionic nicotinic acetylcholine receptors and its historical use in treating hypertension.
Propriétés
Formule moléculaire |
C12H32Br2N2O |
|---|---|
Poids moléculaire |
380.20 g/mol |
Nom IUPAC |
trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;dibromide;hydrate |
InChI |
InChI=1S/C12H30N2.2BrH.H2O/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;;;/h7-12H2,1-6H3;2*1H;1H2/q+2;;;/p-2 |
Clé InChI |
OGGZLJDICTTWQL-UHFFFAOYSA-L |
SMILES canonique |
C[N+](C)(C)CCCCCC[N+](C)(C)C.O.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


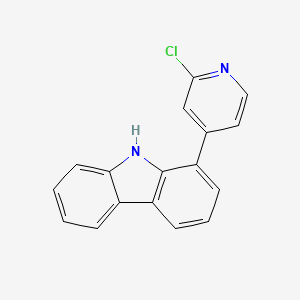
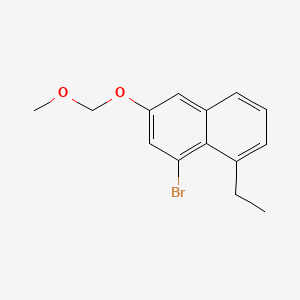

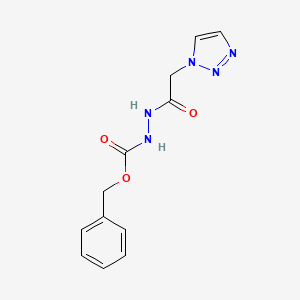
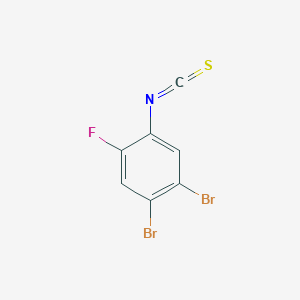
![4-[4-(Trifluoromethoxy)benzyl]oxazolidine-2,5-dione](/img/structure/B13710747.png)
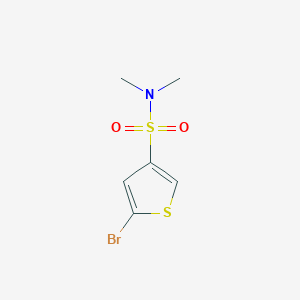
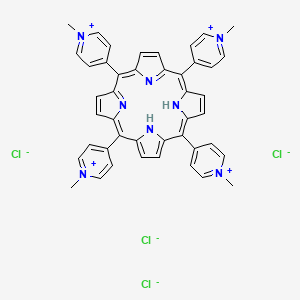
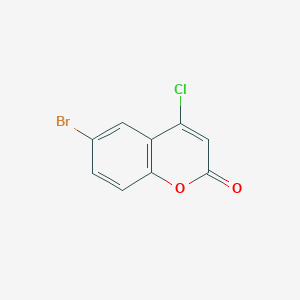
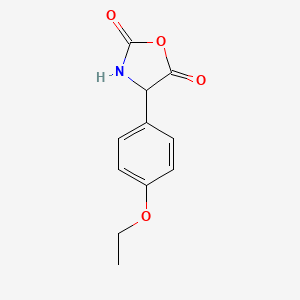
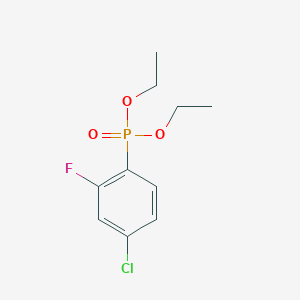
![1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane](/img/structure/B13710764.png)
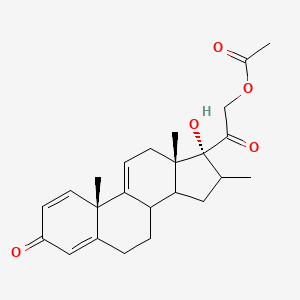
![[16-borono-3,11,19-tris(2-ethylhexyl)-3,11,19-triazapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaen-6-yl]boronic acid](/img/structure/B13710772.png)
